molecular formula C6H4N4 B1612823 Pyrimido[5,4-d]pyrimidine CAS No. 254-82-0

Pyrimido[5,4-d]pyrimidine

Cat. No.: B1612823
CAS No.: 254-82-0
M. Wt: 132.12 g/mol
InChI Key: JOZPEVMCAKXSEY-UHFFFAOYSA-N
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Description

Pyrimido[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H4N4 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

254-82-0

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

IUPAC Name

pyrimido[5,4-d]pyrimidine

InChI

InChI=1S/C6H4N4/c1-5-6(10-3-7-1)2-8-4-9-5/h1-4H

InChI Key

JOZPEVMCAKXSEY-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)C=NC=N2

Canonical SMILES

C1=C2C(=NC=N1)C=NC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8.7 mL (95 mmol) of aniline may be slowly added dropwise to a solution of 4 g (19 mmol) of 2,4,6,8-tetrachloropyrimidopyrimidine in 50 mL of chloroform in a water bath at about 0° C. The results of the reaction may be verified by thin layer chromatography (TLC). The reaction mixture may be washed with an aqueous ammonium chloride solution and extracted with chloroform. The organic layer may be separated, distilled under reduced pressure to remove the solvent, and dried in an oven to yield approximately 5 g of Compound 5a. Compound 5a may be a substantially pale yellow solid.
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In accord with the synthesis illustrated above, 4 g (19 mmol) of 2,4,6,8-tetrachloropyrimidopyrimidine was added to 50 ml of chloroform, and 8.7 ml (95 mmol) of aniline was slowly added in droplets thereto in a bath at 0° C. After the completion of the reaction was confirmed through TLC, the resulting reaction solution was washed with an aqueous ammonium chloride solution and then extracted with chloroform to separate an organic layer. Thereafter, the organic layer was distilled under reduced pressure to remove the solvent and then dried in an oven, yielding 5 g of a pale yellow solid 5a NMR analysis of the pale yellow solid produced the following data: 1H-NMR (DMSO-d6) d(ppm) 7.23 (t, 2H, J=7.3 z), 7.46 (t, 41, J=7.8 Hz), 7.87 (t, 4H, J=8.1 Hz), 8.66 (s, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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